molecular formula C18H21N3OS B2428817 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797183-73-3

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2428817
CAS No.: 1797183-73-3
M. Wt: 327.45
InChI Key: XTUGLGRKPXZDLM-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound. Its structure comprises a dihydropyridopyrimidinyl group linked to a phenylethanone moiety with an isopropylthio substitution. The compound's unique arrangement confers specific properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone, several synthetic strategies can be employed:

  • Starting Materials: : Key precursors include 7,8-dihydropyrido[4,3-d]pyrimidine and 4-(isopropylthio)benzaldehyde.

  • Reactions

    • Nucleophilic Substitution: : The pyrido[4,3-d]pyrimidine ring may undergo nucleophilic substitution reactions with suitable halides.

    • Ketone Formation: : Aldehyde condensation or acylation reactions to introduce the ethanone moiety.

    • Sulfur Substitution: : Introducing the isopropylthio group via thiolation reactions.

  • Conditions: : Reactions typically require anhydrous conditions, catalysts (e.g., acids or bases), and controlled temperatures.

Industrial Production Methods

Scaling the synthesis to industrial levels demands optimization:

  • Batch Reactors: : Initial syntheses are often conducted in batch reactors where conditions can be meticulously controlled.

  • Flow Chemistry: : Continuous flow methods can be employed for better efficiency and scalability.

  • Catalysts and Solvents: : Selection of appropriate catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the sulfur atom or the dihydropyridine ring.

  • Reduction: : Reduction reactions can target the ethanone group or the pyrimidine ring.

  • Substitution: : Halide or nucleophilic substitution reactions at various positions on the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, Raney nickel.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfonates.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Variants with different functional groups replacing original substituents.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Valuable in constructing more complex molecules.

  • Analytical Chemistry: : Used as a standard in various assays.

Biology

  • Enzyme Inhibitors: : Potential inhibitor of specific enzymes due to its structural mimicry.

  • Binding Studies: : Utilized in binding assays to explore protein-ligand interactions.

Medicine

  • Drug Design: : Possible applications in designing drugs targeting specific biological pathways.

  • Therapeutic Agents: : Exploration as a potential therapeutic agent due to its biological activity.

Industry

  • Materials Science: : Used in creating polymers and other advanced materials.

  • Catalysis: : Acts as a catalyst or catalyst precursor in various industrial reactions.

Mechanism of Action

Effects and Pathways

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects through multiple pathways:

  • Molecular Targets: : Binding to enzymes, receptors, or other proteins.

  • Pathways: : Modulating biochemical pathways involving oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

Unique Aspects

The compound's unique structure—combining a dihydropyridopyrimidine ring with a phenylethanone moiety and an isopropylthio group—sets it apart from other compounds in the same category.

Similar Compounds

  • 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenylethanone: : Lacks the isopropylthio group.

  • 2-(4-(methylthio)phenyl)-1-ethanone: : Similar but with a simpler thio substitution.

  • Pyrido[4,3-d]pyrimidin-6(5H)-ones: : Variants with different substituents.

This compound’s distinctive features and versatile applications make it a significant subject of study in various scientific fields.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-13(2)23-16-5-3-14(4-6-16)9-18(22)21-8-7-17-15(11-21)10-19-12-20-17/h3-6,10,12-13H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUGLGRKPXZDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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